Extended S1 Excited‑State Lifetime vs. β‑Carotene and β‑Isorenieratene Confirms Unique Photophysical Behavior
In n‑hexane, isorenieratene (two phi‑rings) exhibits an S1 excited‑state lifetime of 12.7 ps, which is 55% longer than that of β‑carotene (8.2 ps, two β‑rings) and 23% longer than that of β‑isorenieratene (10.3 ps, one β‑ring, one phi‑ring) [1]. This systematic increase in lifetime across the series β‑carotene → β‑isorenieratene → isorenieratene demonstrates that the phi‑ring contributes additional conjugated C=C bonds that do not extend the effective conjugation length, a property unique to aryl carotenoids [1]. In contrast, the non‑aryl counterpart γ‑carotene has an S1 lifetime of 5.4 ps, while its aryl analog chlorobactene (one phi‑ring) exhibits a lifetime of 6.7 ps, further confirming that the phi‑ring consistently extends the S1 lifetime without altering absorption spectra [1].
| Evidence Dimension | S1 excited‑state lifetime (ps) |
|---|---|
| Target Compound Data | 12.7 ps |
| Comparator Or Baseline | β‑Carotene: 8.2 ps; β‑Isorenieratene: 10.3 ps; Chlorobactene: 6.7 ps; γ‑Carotene: 5.4 ps |
| Quantified Difference | +4.5 ps (+55%) vs. β‑carotene; +2.4 ps (+23%) vs. β‑isorenieratene; +6.0 ps (+89%) vs. chlorobactene |
| Conditions | n‑Hexane solvent; femtosecond transient absorption spectroscopy |
Why This Matters
A longer S1 lifetime directly impacts the efficiency of energy transfer in light‑harvesting complexes and photoprotective quenching mechanisms, making isorenieratene the preferred choice for studies of photosynthetic antennae or for engineering artificial light‑harvesting systems where extended excited‑state lifetimes are desirable.
- [1] Fuciman M, et al. Excited state properties of aryl carotenoids. Phys Chem Chem Phys. 2010;12(13):3112-3120. View Source
